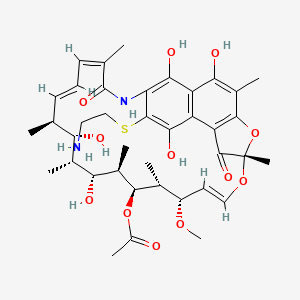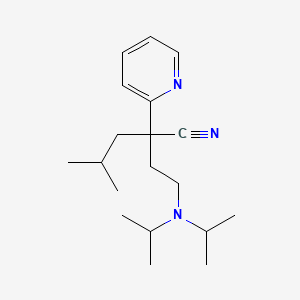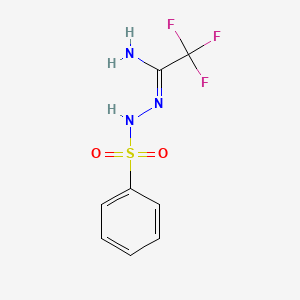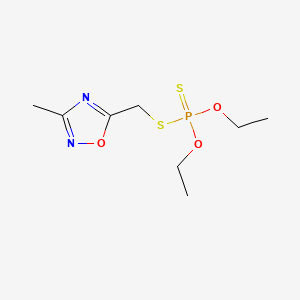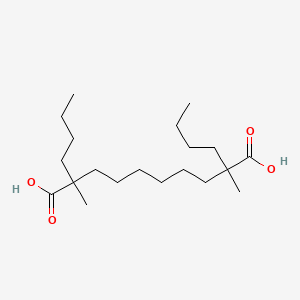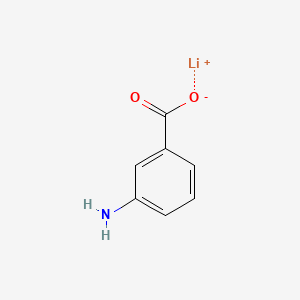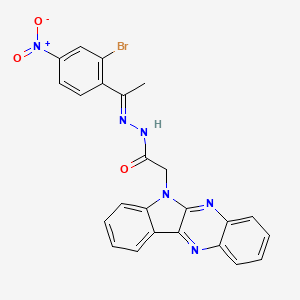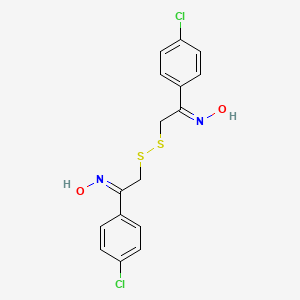
Ethanone, 2,2'-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1'E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Éthanone, 2,2’-dithiobis(1-(4-chlorophényl)-, dioxime, (1E,1’E)- est un composé chimique avec le nom IUPAC (NE)-N-[1-(4-chlorophényl)-2-[[(2E)-2-(4-chlorophényl)-2-hydroxyiminoéthyl]disulfanyl]éthylidène]hydroxylamine. Ce composé est connu pour sa structure unique, qui comprend un groupe dioxime et une liaison disulfure, ce qui en fait un sujet intéressant pour diverses études chimiques.
Méthodes De Préparation
La synthèse de l’Éthanone, 2,2’-dithiobis(1-(4-chlorophényl)-, dioxime, (1E,1’E)- implique généralement la réaction de la 4-chloroacétophénone avec l’hydroxylamine pour former l’oxime. Cet intermédiaire est ensuite soumis à une réaction de formation de disulfure, souvent en utilisant du soufre ou un réactif contenant du soufre, pour obtenir le produit final. Les méthodes de production industrielle peuvent impliquer des conditions de réaction optimisées, telles que la température et le pH contrôlés, afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Éthanone, 2,2’-dithiobis(1-(4-chlorophényl)-, dioxime, (1E,1’E)- subit divers types de réactions chimiques, notamment :
Oxydation : La liaison disulfure peut être oxydée pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour briser la liaison disulfure, produisant des thiols.
Substitution : Les groupes chlorophényl peuvent subir des réactions de substitution nucléophile. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
Éthanone, 2,2’-dithiobis(1-(4-chlorophényl)-, dioxime, (1E,1’E)- a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : La capacité du composé à former des liaisons disulfure le rend utile pour étudier le repliement et la stabilité des protéines.
Médecine : La recherche se poursuit sur son utilisation potentielle comme agent thérapeutique, en particulier pour cibler les maladies impliquant le stress oxydatif.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés spécifiques.
Applications De Recherche Scientifique
Ethanone, 2,2’-dithiobis(1-(4-chlorophenyl)-, dioxime, (1E,1’E)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme par lequel Éthanone, 2,2’-dithiobis(1-(4-chlorophényl)-, dioxime, (1E,1’E)- exerce ses effets implique sa capacité à former et à briser des liaisons disulfure. Cette propriété lui permet d’interagir avec diverses cibles moléculaires, telles que les protéines et les enzymes, affectant ainsi leur structure et leur fonction. Le composé peut moduler les voies de stress oxydatif, ce qui en fait un candidat potentiel pour des applications thérapeutiques.
Comparaison Avec Des Composés Similaires
Des composés similaires à Éthanone, 2,2’-dithiobis(1-(4-chlorophényl)-, dioxime, (1E,1’E)- comprennent :
Bis(4-chlorophényl) disulfure : Ne contient pas le groupe dioxime, ce qui le rend moins polyvalent dans certaines réactions.
4-Chlorophényl oxime : Ne contient pas la liaison disulfure, limitant ses applications en chimie du disulfure.
Dithiobis(phényl) oxime : Structure similaire mais sans les groupes chlorophényl, affectant sa réactivité et ses applications. Éthanone, 2,2’-dithiobis(1-(4-chlorophényl)-, dioxime, (1E,1’E)- est unique en raison de sa combinaison d’un groupe dioxime et d’une liaison disulfure, fournissant un ensemble distinct de propriétés chimiques et d’applications.
Propriétés
Numéro CAS |
23080-36-6 |
|---|---|
Formule moléculaire |
C16H14Cl2N2O2S2 |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
(NE)-N-[1-(4-chlorophenyl)-2-[[(2E)-2-(4-chlorophenyl)-2-hydroxyiminoethyl]disulfanyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c17-13-5-1-11(2-6-13)15(19-21)9-23-24-10-16(20-22)12-3-7-14(18)8-4-12/h1-8,21-22H,9-10H2/b19-15-,20-16- |
Clé InChI |
KESDEQSKAJKBEN-IKBKFCNISA-N |
SMILES isomérique |
C1=CC(=CC=C1/C(=N\O)/CSSC/C(=N/O)/C2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=NO)CSSCC(=NO)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



